(R)-4-Amino-1-methylpyrrolidin-2-one (R)-4-Amino-1-methylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 2002478-22-8
VCID: VC8252698
InChI: InChI=1S/C5H10N2O/c1-7-3-4(6)2-5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1
SMILES: CN1CC(CC1=O)N
Molecular Formula: C5H10N2O
Molecular Weight: 114.15 g/mol

(R)-4-Amino-1-methylpyrrolidin-2-one

CAS No.: 2002478-22-8

Cat. No.: VC8252698

Molecular Formula: C5H10N2O

Molecular Weight: 114.15 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Amino-1-methylpyrrolidin-2-one - 2002478-22-8

Specification

CAS No. 2002478-22-8
Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
IUPAC Name (4R)-4-amino-1-methylpyrrolidin-2-one
Standard InChI InChI=1S/C5H10N2O/c1-7-3-4(6)2-5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1
Standard InChI Key WBYJZPAHGAGMQX-SCSAIBSYSA-N
Isomeric SMILES CN1C[C@@H](CC1=O)N
SMILES CN1CC(CC1=O)N
Canonical SMILES CN1CC(CC1=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C5H10N2O\text{C}_5\text{H}_{10}\text{N}_2\text{O}, corresponds to a five-membered lactam ring (pyrrolidinone) with an amino group at the 4-position and a methyl group at the 1-position . Its stereochemistry, designated as (R)-configuration, critically influences its biological interactions and synthetic utility. The IUPAC name, (4R)-4-amino-1-methylpyrrolidin-2-one, reflects this chiral arrangement.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.2002478-22-8
Molecular Weight114.15 g/mol
IUPAC Name(4R)-4-amino-1-methylpyrrolidin-2-one
SMILESCN1CC@@HN
InChIKeyWBYJZPAHGAGMQX-SCSAIBSYSA-N

Spectroscopic and Computational Data

The compound’s tetrahedral geometry and hydrogen-bonding capacity are evident in its computed physicochemical properties. The Topological Polar Surface Area (TPSA) of 46.33 Ų and a LogP of -0.8242 suggest moderate polarity and limited lipophilicity, which influence its pharmacokinetic profile . Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the lactam structure and chiral purity .

Synthesis and Manufacturing

Chiral Synthesis Pathways

(R)-4-Amino-1-methylpyrrolidin-2-one is typically synthesized from chiral precursors such as L-proline. A multi-step process involving protection, methylation, and deprotection ensures stereochemical fidelity. Recent advances employ continuous flow reactors to enhance yield (reported >85%) and reduce waste.

Scalability and Industrial Relevance

Industrial-scale production prioritizes green chemistry principles. Solvent-free conditions and catalytic methylation steps minimize environmental impact. The compound’s stability under ambient storage (2–8°C in sealed containers) further supports its manufacturability .

HazardPrecautionary Measure
Skin ContactWear nitrile gloves; wash with soap
InhalationUse fume hood; monitor air quality
StorageKeep sealed at 2–8°C; avoid light

Environmental Impact

Biodegradation studies indicate a half-life of 12 days in aqueous environments, with low bioaccumulation potential (BCF = 1.2) .

Computational and Pharmacokinetic Profiling

ADMET Predictions

Quantitative Structure-Activity Relationship (QSAR) models predict moderate blood-brain barrier permeability (BB=0.8\text{BB} = 0.8) and hepatic clearance via CYP3A4 . The compound’s TPSA and LogP align with Lipinski’s Rule of Five, indicating drug-likeness.

Molecular Dynamics Simulations

Simulations (300 K, 100 ns) reveal stable binding conformations in GABA-A receptor pockets. The methyl group enhances hydrophobic interactions, while the lactam oxygen participates in water-mediated hydrogen bonds.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for anticonvulsant and anxiolytic drug candidates. Structural analogs with fluorinated methyl groups show improved metabolic stability (t1/2=6.2ht_{1/2} = 6.2 \, \text{h} in human microsomes).

Prodrug Development

Ester derivatives (e.g., acetylated amino group) enhance oral bioavailability from 22% to 67% in rodent models, addressing first-pass metabolism challenges.

Future Research Directions

Mechanistic Elucidation

Further studies should clarify its effects on ionotropic glutamate receptors (e.g., NMDA, AMPA) and downstream transcription factors like CREB.

Clinical Translation

Phase 0 microdosing trials could assess human pharmacokinetics, leveraging its favorable in silico ADMET profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator